7-Methoxy-5-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
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Overview
Description
7-Methoxy-5-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various scientific research applications. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-5-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with a naphthoquinone derivative.
Methoxylation: Introduction of the methoxy group is achieved using methanol in the presence of a suitable catalyst.
Methylation: The methyl group is introduced using methyl iodide and a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-5-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
7-Methoxy-5-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-5-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microorganisms. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and similar biological activities.
Juglone (5-Hydroxy-1,4-naphthoquinone): Found in walnut trees and exhibits antimicrobial properties.
Uniqueness
7-Methoxy-5-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is unique due to the presence of both methoxy and acetate groups, which can influence its solubility, reactivity, and biological activity. These functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
CAS No. |
89827-91-8 |
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Molecular Formula |
C14H12O5 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(7-methoxy-5-methyl-1,4-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O5/c1-7-4-9(18-3)5-10-13(7)11(16)6-12(14(10)17)19-8(2)15/h4-6H,1-3H3 |
InChI Key |
HRWHOPNTEKKQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C=C(C2=O)OC(=O)C)OC |
Origin of Product |
United States |
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